molecular formula C13H19N3O3 B8224097 tert-Butyl 2-methoxy-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate

tert-Butyl 2-methoxy-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate

Cat. No.: B8224097
M. Wt: 265.31 g/mol
InChI Key: RCLGWYXGKPBKDG-UHFFFAOYSA-N
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Description

tert-Butyl 2-methoxy-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry and pharmaceutical research. The structure of this compound includes a pyrido[3,2-d]pyrimidine core, which is fused with a dihydropyridine ring, and a tert-butyl ester group at the carboxylate position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-methoxy-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate typically involves the cyclization of pyrimidine derivatives. One common method involves heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH). This reaction leads to the formation of pyrido[3,2-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-methoxy-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrido[3,2-d]pyrimidine core.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides or sulfones, while nucleophilic substitution with aryl amines can introduce aryl groups at specific positions on the pyrido[3,2-d]pyrimidine core .

Mechanism of Action

The mechanism of action of tert-Butyl 2-methoxy-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate involves its interaction with specific molecular targets, such as protein kinases. These interactions can inhibit the activity of these enzymes, leading to the modulation of various cellular processes. For example, inhibition of cyclin-dependent kinases can result in cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-methoxy-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate is unique due to its specific structural features, such as the tert-butyl ester group and the methoxy substituent. These features can influence its biological activity and pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

tert-butyl 2-methoxy-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-7-5-6-9-10(16)8-14-11(15-9)18-4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLGWYXGKPBKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=NC(=NC=C21)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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